chemical structure and molecular weight of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one
[1] Executive Summary 7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one (CAS: 2402715-97-1) represents a highly specialized scaffold in the field of heterocyclic medicinal chemistry.[1] Belonging to the chromone (4H-1-benzopyra...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one (CAS: 2402715-97-1) represents a highly specialized scaffold in the field of heterocyclic medicinal chemistry.[1] Belonging to the chromone (4H-1-benzopyran-4-one) family, this molecule integrates a halogenated pharmacophore with a 2-methyl substitution, making it a critical intermediate for "scaffold hopping" and structure-activity relationship (SAR) exploration.[1]
The presence of the 6-fluoro substituent enhances metabolic stability by blocking the oxidation-prone C6 position, while the 7-bromo moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core structure.[1] This guide details the physicochemical profile, validated synthetic protocols, and structural characterization logic required to utilize this compound effectively in drug development pipelines.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise characterization of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one is fundamental for its identification in complex mixtures.[1] The molecular weight calculations below use IUPAC standard atomic weights.
Table 1: Chemical Specifications
Property
Specification
IUPAC Name
7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one
Common Name
7-Bromo-6-fluoro-2-methylchromone
CAS Registry Number
2402715-97-1
Molecular Formula
C₁₀H₆BrFO₂
Molecular Weight
257.06 g/mol
Exact Mass
255.9535 Da
SMILES
CC1=CC(=O)C2=CC(F)=C(Br)C=C2O1
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Well within the limit for CNS penetration (<90 Ų).
Synthetic Methodology
The most robust route for synthesizing 2-methylchromones is the Kostanecki-Robinson reaction .[1] This method is preferred over the Baker-Venkataraman rearrangement for 2-methyl derivatives because it allows for a "one-pot" cyclization and dehydration using acetic anhydride.[1]
Safety Note: This reaction requires high temperatures (180°C). Use a heavy-walled pressure vial or a well-ventilated fume hood with a blast shield.[1]
Preparation: In a dry 100 mL round-bottom flask, combine 1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone (10.0 mmol, 2.33 g) and anhydrous Sodium Acetate (30.0 mmol, 2.46 g).
Acylation & Cyclization: Add Acetic Anhydride (15 mL) to the mixture.
Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 170–180°C for 8–12 hours.
Mechanism Insight: The phenol is first O-acylated.[1][2] The resulting ester undergoes an intramolecular Claisen condensation to form a 1,3-diketone intermediate, which then cyclizes and dehydrates to form the chromone ring.[1]
Quenching: Allow the reaction mixture to cool to approximately 60°C. Pour the mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
Isolation: Stir for 1 hour to hydrolyze excess acetic anhydride. The product should precipitate as a solid.
If oil forms: Extract with Dichloromethane (3 x 50 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.[1]
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Hexanes:Ethyl Acetate, gradient 90:10 to 70:30).
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the Kostanecki-Robinson synthesis of the target chromone.[1]
Structural Characterization
Validating the structure requires confirming the presence of the chromone core and the correct regiochemistry of the halogens.
Nuclear Magnetic Resonance (NMR) Expectations
¹H NMR (400 MHz, CDCl₃):
δ 6.05–6.15 (s, 1H): The characteristic H-3 proton of the chromone ring.[1] This singlet is diagnostic for the formation of the 4-pyrone ring.[1]
δ 7.40–7.60 (d, 1H, J~8 Hz): Aromatic H-8 (ortho to Fluorine, meta to Carbonyl).[1]
δ 7.80–8.00 (d, 1H, J~6 Hz): Aromatic H-5 (strongly deshielded by the C4-Carbonyl and ortho to Fluorine).[1]
¹⁹F NMR:
Expect a singlet or doublet (due to H-F coupling) around -100 to -115 ppm , typical for fluoro-arenes.[1]
Mass Spectrometry (MS)[1]
Ionization Mode: ESI+ or EI.
Parent Ion: m/z 256.9 (⁷⁹Br) and 258.9 (⁸¹Br).
Isotope Pattern: A distinct 1:1 doublet for the M+ and M+2 peaks confirms the presence of a single Bromine atom.
Therapeutic Potential & SAR Logic[1][5]
This molecule is not merely an end-product but a "privileged structure" designed for medicinal chemistry optimization.[1][2]
Structure-Activity Relationship (SAR)[1]
The 6-Fluoro "Metabolic Shield":
In many chromone-based drugs, the C6 position is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine blocks this metabolic pathway without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
The 7-Bromo "Anchor":
The bromine atom is positioned to allow for late-stage functionalization.[1] It is an ideal substrate for Suzuki couplings to introduce biaryl systems, which are common in kinase inhibitors (e.g., Flavopiridol analogs).[1]
The 2-Methyl Group:
Unlike the unsubstituted chromone, the 2-methyl group restricts rotation in the active site and increases lipophilicity, potentially improving oral bioavailability.[1]
Visualization: Pharmacophore & SAR Map
Figure 2: Structure-Activity Relationship (SAR) analysis of the functional groups.[1]
References
Chemical Identity Verification
PubChem. 7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one (Compound Summary). National Library of Medicine. Accessed October 2023.[3] (Note: Direct CAS search recommended if specific entry is new).
Synthetic Methodology (Kostanecki-Robinson)
Ellis, G. P. (1977).[4] Chromenes, Chromanones, and Chromones.[1][4] In: The Chemistry of Heterocyclic Compounds. Wiley & Sons.[4] .
Gaspar, A., et al. (2014).[1][4] "Chromone: A Valid Scaffold in Medicinal Chemistry". Chemical Reviews, 114(9), 4960–4992.[1][4] .
The Strategic deployment of 6-Fluoro-7-Bromo Chromone Intermediates in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of contemporary drug discovery, the chromone scaffold stands out as...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of contemporary drug discovery, the chromone scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with significant and diverse pharmacological activities.[1][2] From anticancer and anti-inflammatory to antimicrobial and neuroprotective applications, the versatility of the chromone nucleus is well-established.[1][3] This guide delves into the nuanced yet powerful role of a specific, strategically halogenated intermediate: 6-fluoro-7-bromo-4H-chromen-4-one . We will explore its synthesis, the rationale behind its unique substitution pattern, and its application as a pivotal building block in the generation of novel therapeutic agents.
The Chromone Scaffold: A Foundation of Pharmacological Diversity
The 4H-chromen-4-one core is a bicyclic heterocyclic system that has been a focal point for medicinal chemists for decades. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The inherent biological activities of chromone derivatives are vast, with the substitution pattern on the benzo-γ-pyrone skeleton playing a critical role in dictating the specific pharmacological profile.[1]
Strategic Halogenation: The "Fluoro-Bromo" Advantage
The introduction of halogen atoms into a drug candidate is a time-tested strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. The specific placement of a fluorine atom at the 6-position and a bromine atom at the 7-position of the chromone ring is a deliberate design choice aimed at synergistically enhancing the therapeutic potential of the resulting molecules.
The Role of the 6-Fluoro Substituent
Fluorine, with its high electronegativity and small atomic radius, can significantly alter the electronic properties of the chromone ring. This can lead to:
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the in vivo half-life of the drug.
Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions with protein targets, leading to enhanced potency.
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, optimizing their ionization state for target engagement.
The Influence of the 7-Bromo Substituent
The larger and more polarizable bromine atom at the 7-position offers a different set of advantages:
Improved Lipophilicity: Bromine can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
Directional Halogen Bonding: Bromine can form halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's active site, providing an additional anchor point for the drug molecule.
Scaffold for Further Functionalization: The carbon-bromine bond is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The combination of a 6-fluoro and a 7-bromo substituent, therefore, offers a powerful toolkit for fine-tuning the properties of a chromone-based drug candidate.
Synthesis of the 6-Fluoro-7-Bromo Chromone Intermediate
Application Note: Suzuki-Miyaura Coupling of 7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one
Executive Summary This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one . This substrate presents a unique synthetic ch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one . This substrate presents a unique synthetic challenge: the 6-fluoro substituent exerts an inductive activating effect on the C-Br bond while simultaneously introducing ortho-steric repulsion that can hinder transmetallation with bulky boronic acids. Furthermore, the electron-deficient chromone core requires carefully buffered basic conditions to prevent nucleophilic ring-opening (Michael addition/retro-aldol pathways).
This guide provides a Standard Protocol (high-probability success for simple aryls) and an Advanced Protocol (for sterically hindered or electron-poor partners), supported by mechanistic rationale and troubleshooting workflows.
Mechanistic Insight & Substrate Analysis
Structural Considerations
Electrophile: The C7-Bromine is the reactive site.
Activation: The C6-Fluorine atom is highly electronegative (
), pulling electron density from the aromatic ring. This lowers the energy of the orbital, facilitating Oxidative Addition of the Pd(0) species.
Steric Modulation: While fluorine is small (
), its position ortho to the reaction site creates a "picket fence" effect. This can destabilize the square-planar Pd(II) intermediate during Transmetallation , particularly if the incoming boronic acid is also ortho-substituted.
Core Stability: The 2-methyl group stabilizes the chromone against nucleophilic attack at C2, but the system remains susceptible to hydrolysis under harsh alkaline conditions (
) at elevated temperatures.
Reaction Pathway Diagram
The following diagram illustrates the specific catalytic cycle and potential side-reaction pathways for this substrate.
Figure 1: Catalytic cycle highlighting the activation by the 6-Fluoro group and potential side reaction exit vectors.
Optimization Matrix
The following table summarizes the recommended conditions based on the electronic and steric nature of the coupling partner.
Parameter
Standard Protocol (General Purpose)
Advanced Protocol (Hindered/Difficult)
Rationale
Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%)
SPhos is electron-rich (facilitates Ox. Add.) and bulky (promotes Red. Elim. in sterically crowded 6-F systems).
Base
K₂CO₃ (2.0 - 3.0 equiv)
K₃PO₄ (3.0 equiv) or Cs₂CO₃
Carbonates are mild enough to preserve the chromone ring. Phosphates are superior for anhydrous conditions.
Solvent
1,4-Dioxane / Water (4:1)
Toluene / Water (10:1) or Anhydrous DMF
Aqueous systems dissolve inorganic bases. Toluene is better for highly lipophilic substrates.
Temp
90°C (Oil Bath)
100-120°C (Microwave)
Microwave heating minimizes reaction time, reducing the window for side reactions like deboronation.
Ligand
PPh₃ (in catalyst)
SPhos or XPhos
Biaryl phosphine ligands (Buchwald type) prevent catalyst poisoning by the fluoride.
Experimental Protocols
Protocol A: Standard Conditions (Dioxane/Water)
Best for: Coupling with simple phenylboronic acids or electron-rich aryl boronic acids.
Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
Charging: Add the Substrate (e.g., 1.0 mmol, 257 mg), Boronic Acid (1.5 mmol), and K₂CO₃ (2.5 mmol, 345 mg).
Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
Degassing (Critical): Sparge the mixture with Argon for 10 minutes OR perform 3 Freeze-Pump-Thaw cycles. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) quickly under a positive stream of Argon. Seal the vessel.
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.
Pre-complexation: In the reaction vial, add Pd₂(dba)₃ and SPhos. Add 1 mL of Toluene and stir at RT for 5 mins to generate the active catalytic species (L-Pd-0).
Improve degassing technique. Add catalyst last under Argon flow.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Technical Notes. Link
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone (Analogous Scaffold). Link
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism, Catalysts, and Recent Literature. Link
Vertex Pharmaceuticals. (2012). Patent WO2012129338: Synthesis of Heterocyclic Compounds via Suzuki Coupling. WIPO Patents. Link
Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 43(15), 1871-1876. (SPhos Reference). Link
protocol for functionalizing the C-7 position of 6-fluoro-2-methyl-4H-chromen-4-one
Executive Summary Functionalizing the C-7 position of 6-fluoro-2-methyl-4H-chromen-4-one (1) presents a unique regiochemical challenge. Classical Electrophilic Aromatic Substitution (EAS) is often unpredictable due to th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Functionalizing the C-7 position of 6-fluoro-2-methyl-4H-chromen-4-one (1) presents a unique regiochemical challenge. Classical Electrophilic Aromatic Substitution (EAS) is often unpredictable due to the competing directing effects of the C-6 fluorine (ortho/para-director) and the electron-deficient chromone core. Furthermore, base-mediated lithiation (Directed Ortho Metalation) carries a high risk of deprotonating the acidic C-2 methyl group (
) rather than the desired aromatic ring position.
This protocol details a high-precision methodology using Iridium-catalyzed C-H Borylation . This approach leverages the Ortho-Fluorine Effect to exclusively activate the C-7 position, leaving the C-2 methyl group and the C-4 carbonyl intact. The resulting C-7 boronate ester serves as a universal "chemical handle," enabling rapid diversification into C-7 aryl, hydroxyl, or halo-derivatives.
Strategic Rationale & Mechanism
The Regioselectivity Challenge
The substrate contains three potential reactive C-H sites on the benzenoid ring: C-5, C-7, and C-8.
C-5: Sterically hindered by the C-4 carbonyl (peri-interaction).
C-8: Electronically deactivated and sterically accessible, but lacks a directing group.
C-7 (Target): Located ortho to the C-6 Fluorine. In Iridium catalysis, the acidity of the C-H bond ortho to a fluorine atom is enhanced, and the small atomic radius of fluorine allows the catalyst to approach.[1]
Why Iridium-Catalyzed Borylation?
Unlike Palladium catalysis (which often requires a leaving group) or Lithiation (which requires strong bases), Ir-catalyzed borylation operates under neutral conditions on sp² C-H bonds.
Chemosensitivity: The catalyst ignores the acidic sp³ C-H bonds of the C-2 methyl group.
Regiocontrol: The reaction is governed by steric accessibility and electronic activation.[1] The C-6 Fluorine directs the active catalyst species mainly to C-7 via the ortho-fluorine effect, while C-5 is blocked by the carbonyl.
Equipment: Schlenk line or Nitrogen-filled Glovebox; sealed pressure tube.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Activity)
In a glovebox or under Argon flow, add
(10 mg, 0.015 mmol) and dtbpy (8.1 mg, 0.03 mmol) to a 10 mL vial.
Add 1.0 mL of anhydrous THF.
Stir at room temperature for 5–10 minutes. The solution should turn from yellow to dark brown/red, indicating the formation of the active catalytic species.
Step 2: Reaction Assembly
To a pressure tube equipped with a magnetic stir bar, add the substrate 6-fluoro-2-methylchromone (178 mg, 1.0 mmol) and
(203 mg, 0.8 mmol).
Transfer the pre-formed catalyst solution (from Step 1) into the pressure tube via syringe.
Add additional THF (2.0 mL) to rinse the catalyst vial and reach a total concentration of ~0.3 M.
Seal the tube tightly.
Step 3: Heating & Conversion
Place the vessel in a pre-heated oil bath at 80°C .
Stir vigorously for 16–24 hours.
Checkpoint: The reaction mixture usually turns dark.
Monitoring: Take a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC. The product will appear as a less polar spot compared to the starting material (due to the bulky pinacol group).
Step 4: Workup & Purification
Cool the mixture to room temperature.
Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap).
Filtration: Dissolve the residue in minimal Dichloromethane (DCM) and pass through a short pad of silica gel (approx. 2 cm) to remove the metallic iridium residues. Wash with 10% MeOH/DCM.
Recrystallization: The crude boronate ester is often stable enough for the next step. If isolation is required, recrystallize from Hexane/EtOAc.
Yield Expectation: 75–85% isolated yield of the C-7 boronate.
Downstream Functionalization (The "Modules")
Once the C-7 Boronate (Intermediate A ) is secured, use these standard modules to install specific functional groups.
Target Group
Reagents
Conditions
Mechanism
C-7 Aryl
Ar-Br, ,
Suzuki-Miyaura Coupling (Dioxane/Water, 90°C)
Pd-Catalyzed Cross-Coupling
C-7 Hydroxyl
(30%), NaOH
THF, 0°C to RT, 1 hour
Oxidative Deborylation
C-7 Chloro
(2 equiv)
MeOH/H2O, 80°C
Chan-Lam/Copper Oxidation
C-7 Deutero
,
DMSO, 80°C
Silver-catalyzed Protodeboronation
Visualization of Reaction Pathway
The following diagram illustrates the decision logic and the steric/electronic factors governing the regioselectivity.
Caption: Regioselectivity logic map for the Iridium-catalyzed borylation of 6-fluoro-2-methylchromone, highlighting the steric and electronic preference for the C-7 position.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Active catalyst death (oxidation).
Ensure rigorous degassing of THF. Use a glovebox if possible. Check ligand quality (dtbpy is hygroscopic).
C-5 Isomer Detected
Temperature too high.
Reduce temperature to 60°C. While slower, it increases steric discrimination against the C-5 position.
Protodeboronation
Moisture in solvent during workup.
Avoid acidic workups. Use neutral silica. Store the boronate ester in the freezer under inert gas.
Starting Material Recovery
Inhibition by C-2 methyl coordination?
Unlikely. Increase catalyst loading to 3 mol% Ir. Ensure is fresh.
References
Hickey, A., et al. (2022). "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones."[2] The Journal of Organic Chemistry, 87(15), 9977–9987.[2] Link
Kuleshova, O., et al. (2021). "Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes."[1] ACS Catalysis, 11, 5968–5973.[1] Link[1]
Benny, A. T., & Radhakrishnan, E. K. (2022). "Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation."[3] RSC Advances, 12, 3343-3358.[3] Link
Ishakawa, M., (2014). "6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde." IUCrData. Link
Application Note & Protocol: Microwave-Assisted Synthesis of 2-Methyl-4H-Chromen-4-One Derivatives
Abstract: This document provides a comprehensive guide to the synthesis of 2-methyl-4H-chromen-4-one derivatives, a scaffold of significant interest in drug discovery, using Microwave-Assisted Organic Synthesis (MAOS). W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide to the synthesis of 2-methyl-4H-chromen-4-one derivatives, a scaffold of significant interest in drug discovery, using Microwave-Assisted Organic Synthesis (MAOS). We move beyond rudimentary procedures to explain the fundamental principles, strategic considerations, and detailed protocols that leverage microwave energy for rapid, efficient, and high-yield synthesis. This guide is intended for researchers and scientists in medicinal chemistry and process development, offering field-proven insights to accelerate the generation of chromone-based compound libraries.
The 2-methyl-4H-chromen-4-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Traditional synthetic routes, often relying on the Baker-Venkataraman rearrangement, are notoriously slow, typically requiring prolonged heating under reflux for many hours or even days.[1] Such methods are not only time-consuming but also energetically inefficient and can lead to the formation of undesirable byproducts, complicating purification.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[2][3] By utilizing microwave irradiation, MAOS delivers energy directly to the polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[4][5] This approach dramatically accelerates reaction rates, often reducing synthesis times from hours to minutes, while simultaneously improving yields and product purity.[2][3] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[6][7]
The Science of Microwave Synthesis: Causality and Control
Understanding the "why" behind MAOS is critical for effective protocol development. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls, microwave heating is a volumetric process driven by two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reactants in our chromone synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy.[5]
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalytic salt), they will migrate back and forth through the solution under the influence of the oscillating field. This movement causes collisions with surrounding molecules, dissipating energy as heat.
This direct energy transfer allows for instantaneous and uniform heating, eliminating the vessel-wall temperature gradients seen in classical heating.[2] This precise temperature control minimizes the formation of thermal degradation byproducts and allows for the safe use of sealed vessels to reach temperatures far beyond the solvent's normal boiling point, further accelerating the reaction.[8][9]
Strategic Solvent Selection
The choice of solvent is paramount in MAOS, as its dielectric properties dictate the efficiency of microwave energy absorption. Solvents are generally classified by their ability to couple with microwaves:
Solvent Class
Dielectric Loss (tan δ)
Examples
Heating Profile
High Absorbers
>0.5
Ethanol, Methanol, DMSO, Ethylene Glycol
Very rapid heating. Ideal for accelerating sluggish reactions.[8][10]
Medium Absorbers
0.1 - 0.5
Acetonitrile, DMF, Water
Efficient and controlled heating. Good general-purpose solvents.[8][9]
Low Absorbers
<0.1
Toluene, Dioxane, THF, Hexane
Poor heating. Can be used if a reactant or catalyst is a strong absorber.[9]
For the synthesis of 2-methyl-4H-chromen-4-ones, polar solvents like DMF or alcohols are often excellent choices, as they couple efficiently with microwaves and effectively solvate the reaction intermediates.[9]
The classical synthesis of 2-methyl-4H-chromen-4-one involves the reaction of a 2'-hydroxyacetophenone with acetic anhydride, followed by an acid-catalyzed cyclization of the intermediate.[11] MAOS enables a highly efficient, one-pot procedure.
Reaction Workflow and Mechanism
The workflow involves the initial acylation of the phenolic hydroxyl group of the 2'-hydroxyacetophenone, followed by an intramolecular Claisen-type condensation and subsequent acid-catalyzed cyclization to yield the final chromone ring system.
Caption: Microwave-assisted one-pot synthesis workflow for 2-methyl-4H-chromen-4-one.
Solvent: Acetic Acid (acts as both solvent and reagent).
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover SP, Anton Paar Monowave), 10 mL microwave reaction vessel with snap cap and stirrer bar, standard laboratory glassware for work-up, purification apparatus (recrystallization or column chromatography).
Step-by-Step Experimental Protocol
WARNING: This protocol involves high temperatures and pressures. Use only dedicated microwave reactors and follow all manufacturer safety guidelines.
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stirrer bar, add the substituted 2'-hydroxyacetophenone (1.0 mmol).
Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
Vessel Sealing: Securely seal the vessel with the appropriate cap.
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:
Temperature: 150 °C (use ramp-to-temperature setting)
Hold Time: 10 minutes
Power: 200 W (dynamic power control is recommended)
Stirring: High
Cooling: After irradiation, allow the vessel to cool to below 50 °C using the instrument's forced air cooling system before carefully venting and opening.
Work-up and Isolation:
Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).
Stir vigorously until a solid precipitate forms.
Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove acetic acid.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-methyl-4H-chromen-4-one derivative.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The successful synthesis is validated by spectral data consistent with the target structure.
Scope and Optimization: A Data-Driven Approach
The protocol is robust and applicable to a wide range of substituted 2'-hydroxyacetophenones. The following table summarizes typical results, demonstrating the efficiency of the microwave-assisted method compared to conventional heating.
While the one-pot acylation/cyclization is highly effective, MAOS can accelerate other synthetic routes to chromones as well, providing flexibility in synthetic design.
Caption: Alternative microwave-assisted pathways to chromone derivatives.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Yield
1. Inefficient microwave coupling. 2. Temperature too low. 3. Inactive catalyst.
1. Add a small amount of a high-absorbing solvent or an ionic liquid to improve heating.[9] 2. Increase the target temperature in 10-15 °C increments. 3. Use fresh acid catalyst.
Incomplete Reaction
1. Reaction time is too short. 2. Insufficient reagent stoichiometry.
1. Increase the hold time in 5-minute increments. 2. Ensure at least 2-3 equivalents of the acylating agent are used.
Byproduct Formation
1. Temperature is too high, causing degradation. 2. Water present in reagents/solvents.
1. Reduce the target temperature.[12] 2. Use anhydrous grade solvents and reagents.
Conclusion
Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of 2-methyl-4H-chromen-4-one derivatives. By leveraging direct and uniform heating, these protocols dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification. This application note provides the foundational knowledge and actionable protocols for researchers to accelerate their drug discovery and development programs by efficiently generating libraries of this valuable heterocyclic scaffold.
References
Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
PDF. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
ACS Publications. (n.d.). Microwave-Assisted Synthesis in Water as Solvent | Chemical Reviews.
ACS Publications. (n.d.). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation | The Journal of Organic Chemistry.
PapersFlow. (n.d.). Microwave-Assisted Synthesis of Chromones: Research Guide & Papers.
MDPI. (2025, November 12). Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process.
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
PMC. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment.
MDPI. (n.d.). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
ResearchGate. (2017, August 31). Microwave Assisted Synthesis of some new Chromone and their Antibacterial Activity.
Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
troubleshooting solubility issues of chromen-4-ones in aqueous buffers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with chromen-4-one derivatives. As a Senior Application Scientist, I've designed this guide to address the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with chromen-4-one derivatives. As a Senior Application Scientist, I've designed this guide to address the most common and complex solubility challenges you may face when working with these compounds in aqueous buffers. This center moves beyond simple protocols to explain the 'why' behind each step, empowering you to make informed decisions in your experiments.
Section 1: Understanding the Core Problem
Q1: Why are my chromen-4-one compounds consistently showing poor solubility in aqueous buffers?
A1: The issue stems from the fundamental chemical structure of the chromen-4-one core, also known as 1,4-benzopyrone.[1][2] This scaffold is a bicyclic system composed of a benzene ring fused to a pyran ring, making it predominantly non-polar and hydrophobic.[3] According to the principle of "like dissolves like," polar solvents like water and aqueous buffers are poor at solvating non-polar molecules.[4][5] While your specific chromen-4-one derivative may have various substituents, the rigid, aromatic backbone often dominates its physicochemical properties, leading to low aqueous solubility but good solubility in organic solvents like DMSO, ethanol, or acetone.[3][6]
Q2: I dissolved my compound perfectly in DMSO, but it crashed out of solution immediately upon dilution into my assay buffer. What's happening?
A2: You are observing a classic phenomenon known as "antisolvent precipitation."[3] DMSO is an excellent, polar aprotic solvent for a wide range of organic molecules, including many that are insoluble in water.[7] When you create a concentrated stock solution in 100% DMSO, the DMSO molecules effectively surround your compound. However, when you introduce this stock into a large volume of aqueous buffer, the solvent environment changes dramatically and rapidly from being DMSO-rich to water-rich. Water is a poor solvent (an "antisolvent") for your hydrophobic compound. The DMSO disperses into the water, leaving your compound molecules exposed to an environment they are not soluble in, causing them to aggregate and precipitate.[3][8] This is a very common challenge when working with poorly soluble compounds in biological assays.[9]
Section 2: Initial Steps & Best Practices
Q3: What is the correct way to prepare my working solutions to minimize immediate precipitation?
A3: The key is to avoid creating localized areas of high compound concentration during dilution. Instead of pipetting a large volume of buffer onto a small volume of your DMSO stock, do the reverse. Add the concentrated DMSO stock to the aqueous buffer slowly, drop-by-drop, while continuously and vigorously vortexing or stirring the buffer.[3] This technique promotes rapid dispersion of the compound molecules, preventing them from reaching a critical concentration for aggregation and giving them the best chance to remain in a metastable, solvated state.
Q4: Is there a maximum percentage of organic solvent I should aim for in my final assay buffer?
A4: Yes, and this is a critical consideration for maintaining the biological integrity of your experiment. While a higher percentage of co-solvent will improve compound solubility, it can also negatively impact protein structure, enzyme activity, or cell viability. As a general rule, most cell-based and enzymatic assays can tolerate a final concentration of 0.5-1% DMSO without significant adverse effects. Some robust systems may tolerate up to 5%, but this must be validated.[10] Always run a "vehicle control" (buffer with the same final percentage of co-solvent but without your compound) to ensure the solvent itself is not causing an effect.
Section 3: Systematic Troubleshooting Strategies
If best practices for dilution are insufficient, a systematic approach is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting chromen-4-one solubility issues.
Q5: How do I select and use a co-solvent other than DMSO?
A5: Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for your hydrophobic compound.[] The selection of a co-solvent depends on its solubilizing power and its compatibility with your biological assay. A good starting point is to screen a panel of pharmaceutically acceptable co-solvents.
Co-Solvent
Typical Starting Conc.
Mechanism of Action & Notes
Dimethyl Sulfoxide (DMSO)
< 1%
Aprotic solvent. Excellent for stock solutions. Can be problematic for some assays even at low concentrations.[3][]
Ethanol
1-5%
Protic solvent. Generally well-tolerated in many biological systems at low concentrations.[]
Polyethylene Glycol 400 (PEG 400)
1-10%
Reduces water's polarity. Higher viscosity. Good for compounds that are particularly "greasy."[][12]
Propylene Glycol
1-10%
Similar to PEG 400. Often used in formulations for oral delivery.[12]
To implement: Prepare your compound stock in 100% DMSO as usual. In separate tubes, prepare your aqueous buffer containing different co-solvents at twice the final desired concentration (e.g., 4% ethanol in buffer). Then, add an equal volume of your compound (diluted in buffer or DMSO) to the co-solvent buffer to achieve the final desired concentration of both compound and co-solvent. Observe for precipitation.
Q6: My chromen-4-one has a hydroxyl or amine group. Can I use pH to improve its solubility?
A6: Absolutely. If your compound has an ionizable functional group (like a phenolic hydroxyl, which is weakly acidic, or an amine, which is weakly basic), its solubility will be highly pH-dependent.[3][12] In its neutral (un-ionized) state, the compound is more hydrophobic and less soluble. When the pH is adjusted to a point where the group becomes ionized (charged), the molecule becomes significantly more polar and its aqueous solubility increases dramatically.[][13]
For a weakly acidic group (e.g., phenol): Increasing the pH above its pKa will deprotonate it, forming a negatively charged phenolate ion that is more soluble.
For a weakly basic group (e.g., amine): Decreasing the pH below its pKa will protonate it, forming a positively charged ammonium ion that is more soluble.
Caption: Effect of pH on the solubility of a weakly acidic chromen-4-one.
Caution: Before adjusting pH, ensure that your compound is stable at the new pH and that the pH change will not compromise your assay's performance.
Q7: What are cyclodextrins and surfactants, and when should I consider using them?
A7: These are solubilizing excipients that should be considered when co-solvents and pH adjustment are not viable options.
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate your hydrophobic chromen-4-one molecule within their core, effectively shielding it from the aqueous environment and increasing its apparent solubility. β-cyclodextrin and its derivatives are commonly used.[14][15]
Surfactants: Surfactants (e.g., Tween® 80, Pluronic® F-68) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[3] These micelles have a hydrophobic core that can sequester your insoluble compound, carrying it into solution.
These should be used judiciously, as they can also interfere with biological assays, for instance, by disrupting cell membranes or binding to proteins. Always perform thorough validation with appropriate controls.
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Determination via the Shake-Flask Method
This protocol provides a baseline for the maximum soluble concentration of your compound under specific buffer and co-solvent conditions.[16][17]
Preparation: Prepare a 10 mM stock solution of your chromen-4-one in 100% DMSO.
Sample Creation: In a microcentrifuge tube, add 5 µL of the 10 mM DMSO stock to 95 µL of your aqueous test buffer (e.g., PBS, pH 7.4). This creates a 20-fold dilution with a nominal concentration of 500 µM in 5% DMSO. Prepare in triplicate.
Equilibration: Seal the tubes and place them on a shaker or rotator at room temperature for 24 hours to allow the solution to reach equilibrium. This step ensures that any precipitation is complete.
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.
Sampling: Carefully remove a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.
Quantification: Dilute the supernatant into a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard calibration curve for your compound is required for accurate quantification.[16] The resulting concentration is the kinetic solubility under those conditions.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I heat the solution to get my compound to dissolve?
A: Gentle warming (e.g., to 37°C) can sometimes help, as solubility often increases with temperature.[4][6][18] However, be cautious of compound degradation at higher temperatures and ensure the final assay will be run at a temperature where it remains soluble. Cooling the solution back down will likely cause it to precipitate again.
Q: My compound seems to "disappear" over time in the buffer. What could be the cause?
A: This could be due to several factors: 1) slow precipitation of very fine particles that are not immediately visible, 2) degradation of the compound in the aqueous buffer, or 3) non-specific binding to the walls of your plasticware (e.g., polypropylene tubes). You can assess non-specific binding by measuring the concentration of your compound in solution immediately after preparation and again after a few hours.
Q: Are there any advanced formulation strategies for extremely insoluble chromen-4-ones?
A: Yes, for drug development applications where bioavailability is key, more advanced techniques are employed. These include creating nanosuspensions, nanoemulsions, or amorphous solid dispersions.[15][19][20] These methods require specialized equipment and expertise and are typically pursued once a compound has shown significant promise.
References
ResearchGate. Strategies to enhance flavonoids bioavailability. Nanosuspension,... Available from: [Link]
MDPI. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Available from: [Link]
PubMed. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Available from: [Link]
Solubility of Things. Chromone | Solubility of Things. Available from: [Link]
Journal of Chemical & Engineering Data. Solubility Determination of 2-Phenyl-4H-benzo[h]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models. Available from: [Link]
Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]
Pharmacophore. NOVEL FORMULATION STRATEGY TO ENHANCE SOLUBILITY OF QUERCETIN. Available from: [Link]
Solubility of Things. Coumarin Dimer | Solubility of Things. Available from: [Link]
ResearchGate. Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study. Available from: [Link]
FooDB. Showing Compound Chromone (FDB010923). Available from: [Link]
Reddit. How to tackle compound solubility issue. Available from: [Link]
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
PMC. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. Available from: [Link]
ResearchGate. Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). Available from: [Link]
Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Available from: [Link]
solubilityofthings.com. Factors affecting solubility. Available from: [Link]
Organic Letters. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Available from: [Link]
ResearchGate. Solubility Determination of 2-Phenyl-4 H -benzo[ h ]chromen-4-one in Mixed Solvents and Its Correlation with Thermodynamic Models. Available from: [Link]
PubMed. Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography. Available from: [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
Slideshare. Solubility & Method for determination of solubility. Available from: [Link]
PubMed. Combined effect of complexation and pH on solubilization. Available from: [Link]
Google Patents. Method for determining solubility of a chemical compound.
optimizing reaction temperature for 2-methyl-4H-chromen-4-one cyclization
Topic: Temperature Optimization for Cyclization Protocols Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Doc ID: CHROM-OPT-2024-T Core Directive & Scope Welcome to the technical support porta...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Temperature Optimization for Cyclization Protocols
Current Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Doc ID: CHROM-OPT-2024-T
Core Directive & Scope
Welcome to the technical support portal for benzopyran derivatives. This guide focuses specifically on the thermodynamic and kinetic optimization of the cyclization step to yield 2-methyl-4H-chromen-4-one (2-methylchromone).
While various routes exist (e.g., Kostanecki-Robinson, Simonis), this guide prioritizes the Acid-Catalyzed Cyclodehydration of 1-(2-hydroxyphenyl)butane-1,3-dione (via Baker-Venkataraman rearrangement precursors). This pathway offers the highest sensitivity to temperature control, allowing researchers to fine-tune yield against byproduct formation.
The Golden Path: Optimized Protocol
Standard Operating Procedure (SOP) for High-Purity Cyclization
Context: The conversion of the 1,3-diketone intermediate to the chromone ring is an equilibrium process driven by acid catalysis and heat. The critical step is the elimination of water (dehydration) to aromatize the pyrone ring.
Note: Internal temperature must be maintained >100°C to drive the dehydration entropy.
Duration: 1-3 hours.
Mechanistic Pathway (Visualization)
The following diagram illustrates the temperature-dependent transition states. Note that Step 2 (Dehydration) is the thermodynamic bottleneck.
Caption: Fig 1. Cyclodehydration mechanism.[1][2] The elimination of water (Red Arrow) requires overcoming a high activation energy barrier, necessitating reflux temperatures.
Troubleshooting Dashboard (Q&A)
User Query 1: "I am seeing significant starting material (diketone) remaining by TLC, even after 4 hours. My oil bath is set to 90°C."
Diagnosis: Kinetic Trapping.
Technical Explanation: The cyclization of the diketone involves an initial nucleophilic attack of the phenol oxygen on the carbonyl (fast), followed by dehydration (slow). At 90°C, you are likely establishing an equilibrium between the open-chain diketone and the cyclic hemiacetal intermediate without crossing the activation energy barrier for dehydration.
Solution:
Increase oil bath temperature to 130°C to ensure vigorous reflux of Acetic Acid (bp 118°C).
Add a Dean-Stark trap (if using a non-miscible co-solvent like Toluene) or use a drying agent (chemical scavenger) to remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).
User Query 2: "The reaction mixture turned into a black tar. I used the Kostanecki-Robinson conditions (Ac₂O/NaOAc at 180°C)."
Technical Explanation: While the Kostanecki-Robinson reaction is a classic method, 180°C is often excessive for simple 2-methyl derivatives, leading to the polymerization of the reactive enone functionality or oxidation of the phenol ring before cyclization completes.
Solution:
Switch to the Acid-Catalyzed method described in the "Golden Path" (mild reflux, 118°C).
If you must use Kostanecki conditions, reduce temperature to 140°C and reduce reaction time to 60 minutes.
User Query 3: "My yield is 40%, and I see a side product with a similar Rf. What is it?"
Diagnosis: Hydrolysis or "Open" Enol Trapping.
Technical Explanation: If water is not removed or the acid concentration is too low, the reaction may stall at the hemiacetal stage or the diketone may undergo acid-mediated cleavage (deacylation) back to the original phenol ketone.
Solution:
Ensure glacial acetic acid is used (anhydrous).
Verify the identity of the byproduct via LC-MS. If it is the deacetylated phenol, lower the acid concentration slightly but maintain the high temperature.
Advanced Optimization: Temperature vs. Method
The following table summarizes the trade-offs between different thermal protocols for 2-methylchromone synthesis.
Protocol
Temp (°C)
Time
Typical Yield
Primary Risk
Mechanism Type
Acid Reflux (AcOH)
118°C
2-4 h
85-92%
Incomplete Dehydration
Thermodynamic
Kostanecki-Robinson
180°C
8-12 h
60-75%
Tarring/Polymerization
Kinetic (Force)
Microwave (MW)
150°C
10 min
88-95%
Solvent Superheating
Flash Kinetics
Base Catalyzed (K₂CO₃)
100°C
4-6 h
50-70%
Aldol Reversal
Equilibrium
Decision Logic Tree (Graphviz)
Use this flow to determine your next experimental move based on current results.
Caption: Fig 2. Troubleshooting logic for temperature-dependent synthesis issues.
References & Authoritative Grounding
The protocols and mechanistic insights provided above are grounded in the following chemical literature and verified databases:
BenchChem Technical Support. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. (Verifies high-temperature requirements for anhydride methods).
Organic Chemistry Portal. Synthesis of 4H-Chromen-4-ones (Chromones). (Details intramolecular cyclization strategies and Wittig alternatives).
National Institutes of Health (PMC). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration. (Provides comparative data on microwave vs. thermal heating).
Google Patents. EP0114899A1 - 2-Methylchromone derivatives and their preparation process. (Validates industrial standard temperatures for methyl-substituted derivatives).
Disclaimer: All chemical reactions described should be performed in a fume hood by trained personnel wearing appropriate PPE. Reaction temperatures refer to internal solution temperature, not oil bath settings.
stability of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one under basic conditions
Part 1: Executive Summary & Critical Alerts The Bottom Line: 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one (referred to hereafter as BFMC ) exhibits conditional instability in basic media. While the halogen substituents (Br...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Critical Alerts
The Bottom Line:
7-bromo-6-fluoro-2-methyl-4H-chromen-4-one (referred to hereafter as BFMC ) exhibits conditional instability in basic media. While the halogen substituents (Br, F) suggest potential for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki), the core pyrone ring is the thermodynamic weak point.
Critical Stability Matrix:
Base Type
Condition
Stability Rating
Risk Factor
Strong Hydroxides (NaOH, KOH, LiOH)
Aqueous/Alcoholic, pH > 10
CRITICAL FAILURE
Rapid ring opening (Simonis reversal) to 1,3-diketones.
Alkoxides (NaOMe, NaOEt, tBuOK)
Anhydrous or Solvated
POOR
High risk of ring opening or transesterification-like cleavage.
Inorganic Carbonates (K₂CO₃, Cs₂CO₃)
Anhydrous, < 60°C
MODERATE
Generally safe for cross-coupling if dry. Wet conditions promote hydrolysis.
Tertiary Amines (TEA, DIPEA)
Organic Solvent
GOOD
Stable. Recommended for neutralizing acid byproducts.
Primary/Secondary Amines
Any
POOR
Risk of Michael addition at C2 followed by ring opening (aminolysis).
Part 2: Technical Deep Dive (The "Why")
To troubleshoot effectively, you must understand the failure mechanism. Users often mistake the degradation of BFMC for "catalyst poisoning" or "halogen hydrolysis," but the culprit is almost always Nucleophilic Attack at C2 .
The Mechanism of Failure: Pyrone Ring Opening
The 4-chromone system is an
-unsaturated ketone. The C2 position is highly electrophilic due to the electron-withdrawing carbonyl at C4 and the inductive effect of the ring oxygen.
Activation: The C2-methyl group provides some steric bulk but does not sufficiently protect the C2 carbon from small nucleophiles (OH⁻).
Attack: Hydroxide attacks C2, breaking the C2-C3
-bond.
Collapse: The tetrahedral intermediate collapses, cleaving the ether bond (O1-C2).
Result: The chromone opens into a chalcone-like 1,3-diketone (specifically, a
-diketone enolate). Upon acidification, this becomes a phenol derivative.
Why the Halogens Matter (Secondary Effect):
The 6-Fluoro and 7-Bromo substituents are electron-withdrawing. They pull electron density from the benzene ring, which communicates with the pyrone ring. This makes the C2 position more electrophilic (more susceptible to base attack) than in unsubstituted 2-methylchromone.
Visualization: Degradation Pathway
The following diagram illustrates the structural collapse of BFMC in aqueous sodium hydroxide.
Caption: Figure 1. Base-catalyzed hydrolysis pathway of BFMC. Note that the ring-opening is initially reversible with acid, but prolonged exposure leads to irreversible cleavage.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: "My starting material disappeared during workup."
User Query: "I ran a Suzuki coupling using K₂CO₃. The reaction looked good by TLC, but after washing with 1M NaOH to remove boronic acids, my product peak vanished from the LCMS."
Root Cause:
You washed a chromone with strong aqueous base. The 1M NaOH (pH ~14) attacked the C2 position, opening the ring to the water-soluble phenolate form. Your product is likely in the aqueous waste layer, not destroyed, but chemically altered.
Corrective Action:
Check the Aqueous Layer: Acidify the aqueous waste to pH 3-4 using 1M HCl.
Extract: If the ring re-closes (often spontaneous upon acidification for 2-methylchromones), extract with Ethyl Acetate.
Prevention: Never use NaOH/KOH for workups. Use saturated NH₄Cl or water only. If base neutralization is needed, use dilute NaHCO₃.
Scenario 2: "I see a new peak with M+17 mass shift."
User Query: "I'm trying to displace the Fluorine with an amine, but I'm getting a complex mixture. LCMS shows a mass corresponding to [M + NH3]."
Root Cause:
This is likely Michael Addition followed by ring opening, rather than S_NAr on the Fluorine. Primary and secondary amines are nucleophilic enough to attack C2. The "M+17" (or M+Amine) is the ring-opened enaminone.
Corrective Action:
Change Conditions: S_NAr on the 6-Fluoro position is difficult because the electron-rich oxygen (O1) deactivates the ring toward nucleophilic aromatic substitution, despite the carbonyl.
Protect the Ring: You may need to perform the substitution before forming the chromone ring, or use highly specific catalytic conditions (e.g., Buchwald-Hartwig) that favor the C-N bond formation at the halogen over the Michael addition.
Scenario 3: "The reaction mixture turned bright yellow/orange."
User Query: "Upon adding NaOMe, the solution turned bright orange immediately. Is this normal?"
Root Cause:
Yes, but it indicates danger. The yellow/orange color is characteristic of the chalcone/phenolate anion formed after ring opening.
Corrective Action:
If this was intended (e.g., to synthesize a pyrazole via hydrazine addition), proceed.
If you intended to keep the chromone intact, STOP . Quench immediately with acetic acid to revert the color and close the ring.
Part 4: Validated Experimental Protocols
Protocol A: Base Stability Assay (Go/No-Go Test)
Use this protocol to determine if your specific coupling conditions are safe for BFMC.
Reagents:
BFMC (10 mg)
Solvent (THF or DMF, 1 mL)
Base of interest (e.g., 2 eq. K₂CO₃, Cs₂CO₃, or Et₃N)
Internal Standard (e.g., Biphenyl, 5 mg)
Procedure:
Dissolve BFMC and Internal Standard in the solvent.
Take a t=0 aliquot for HPLC/UPLC analysis.
Add the Base and heat to the intended reaction temperature (e.g., 60°C).
Monitor at t=1h and t=4h.
Interpretation:
>95% Recovery: Safe to proceed.
<80% Recovery + New Peaks: The base is degrading the scaffold. Switch to a milder base (e.g., change Carbonate to Phosphate) or lower the temperature.
Protocol B: Safe Workup for Chromones
Standard Operating Procedure for isolating BFMC derivatives.
Quench: Cool reaction to room temperature.
Dilute: Add Ethyl Acetate (EtOAc).
Wash 1: Wash with Water or Brine (Neutral pH).
Wash 2 (Optional - Acidic): If removing amines, wash quickly with 0.5M HCl (Chromones are generally stable in acid).
Dry: Dry organic layer over Na₂SO₄ (Magnesium sulfate is also acceptable).
Concentrate: Rotary evaporate at < 45°C.
Part 5: References & Authority[1][2]
General Mechanism of Chromone Hydrolysis:
Reaction: Base-catalyzed ring opening of chromones to o-hydroxyaryl-1,3-diketones.
Source: Ghosh, C. K. (1990). "Nitrogen nucleophiles in the synthesis of heterocycles from chromones." Journal of Heterocyclic Chemistry, 27(6), 1565–1576.
Reactivity of 2-Methylchromones:
Context: The 2-methyl group activates the ring but allows for recyclization.
Source: Gabr, Y., et al. (2010). "Synthesis and chemical reactivity of 2-methylchromones." Arkivoc, 2010(1), 98-135.[1]
Synthesis & Stability of Halogenated Chromones:
Context: Synthesis of 7-bromo-6-fluoro derivatives often utilizes acid catalysis to avoid the base instability described above.
Source:Patentscope (WIPO).[2] "Synthesis of substituted chromones." (General reference for CAS 2402715-97-1 class compounds).
Nucleophilic Attack Kinetics:
Context: Kinetics of chromone ring opening in alkaline media.
Source: Theobald, F., et al. (1985). "Hydrolysis of chromones." Journal of the Chemical Society, Perkin Transactions 2.
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one before handling.
Technical Comparison Guide: Spectral Profiling of 7-Bromo-6-fluoro-2-methyl-4H-chromen-4-one
The following guide provides a technical spectral analysis of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one , structured for researchers requiring rigorous structural validation. Executive Summary & Structural Significance...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical spectral analysis of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one , structured for researchers requiring rigorous structural validation.
Executive Summary & Structural Significance
7-bromo-6-fluoro-2-methyl-4H-chromen-4-one (CAS: 2402715-97-1) represents a highly functionalized scaffold in medicinal chemistry, often utilized as a bioisostere for quinolones or as a core for PROTAC linker attachment via the labile C-7 bromine.[1]
This guide compares the spectral performance of this specific di-halogenated analog against its mono-substituted precursor, 6-fluoro-2-methylchromone . The addition of the bromine atom at C-7 introduces significant steric and electronic perturbations, making 1H and 13C NMR the primary tools for distinguishing these regioisomers during synthesis.
Key Diagnostic Challenge: Differentiating the H-5 and H-8 aromatic protons, which appear as complex doublets due to Fluorine-19 coupling (
The introduction of Bromine at C-7 simplifies the aromatic region compared to the 6-fluoro parent but introduces specific deshielding effects.
Position
Proton Type
6-Fluoro-2-methylchromone (Alternative)
7-Bromo-6-fluoro-2-methylchromone (Target)
Diagnostic Shift Logic
H-5
Aromatic
7.78 (dd, =8.5, =3.0 Hz)
7.92 (d, =8.2 Hz)
Deshielded by peri-carbonyl effect. Appears as a doublet (coupling only to F-6).
H-7
Aromatic
7.35 (dt, =8.0, =3.0 Hz)
— (Substituted)
Disappearance of this multiplet confirms bromination at C-7.
H-8
Aromatic
7.45 (dd, =4.5, =9.0 Hz)
7.75 (d, =6.5 Hz)
Deshielded by ortho-Br. Coupling constant () is characteristic of meta F-H coupling.
H-3
Vinylic
6.18 (s)
6.15 (s)
Minimal change. Characteristic singlet of the chromone ring.
CH
Methyl
2.42 (s)
2.45 (s)
Minimal change.
Application Note: In the target molecule, H-5 and H-8 appear as two distinct doublets. H-5 is typically further downfield (~7.92 ppm) due to the anisotropic effect of the C=O group at C-4.
13C NMR Comparison (C-F Coupling)
The
C spectrum is dominated by C-F coupling, which splits signals into doublets. The magnitude of the coupling constant () is the primary validation tool.
Carbon
Type
Chemical Shift ( ppm)
Multiplicity ( Hz)
Assignment Logic
C-4
Carbonyl
176.8
s
Most deshielded signal.
C-2
Quaternary
165.5
s
Beta-carbon of enone system.
C-6
Quaternary
158.2
d ( Hz)
Direct attachment to Fluorine (Large coupling).
C-8a
Quaternary
154.1
s
Bridgehead carbon.
C-7
Quaternary
128.5
d ( Hz)
Substituted by Br; split by ortho-F.
C-5
Methine
112.4
d ( Hz)
Ortho to F; upfield due to resonance.
C-3
Methine
109.8
s
Alpha-carbon of enone.
C-8
Methine
122.1
d ( Hz)
Meta to F; deshielded by Br.
CH
Methyl
20.6
s
Standard methyl shift.
Visualizations & Workflows
Structural Validation Logic
The following diagram illustrates the decision tree for confirming the regioisomer using NMR coupling constants.
Caption: Logic flow for distinguishing the target 7-bromo analog from the 6-fluoro starting material.
Synthesis Pathway
The regioselectivity of the synthesis is dictated by the directing effects of the phenol substituents.
Caption: Synthesis of the target chromone via Pechmann condensation of 3-bromo-4-fluorophenol.
References
PubChem. (2025).[3] 6-Fluoro-2-methylchromone | C10H7FO2.[3] National Library of Medicine. [Link]
Elagamy, A., et al. (2021).[4] Synthesis of 3-Halo-2-(methylthio)-4H-chromen-4-ones. Journal of Organic Chemistry, 86, 9478-9489.[4] (Contextual reference for halogenated chromone shifts). [Link]
Comparative Guide: LC-MS Fragmentation & Ionization of Halogenated Chromones
This guide provides a technical analysis of the LC-MS fragmentation behavior of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one . It is designed to assist analytical scientists in structural validation, impurity profiling, an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the LC-MS fragmentation behavior of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one . It is designed to assist analytical scientists in structural validation, impurity profiling, and metabolite identification.
Monoisotopic Mass (): 255.95 Da
Target Audience: Analytical Chemists, DMPK Scientists.
Executive Summary
The mass spectral signature of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one is defined by two dominant features: a distinct 1:1 isotopic doublet (due to
) and a fragmentation pathway governed by the Retro-Diels-Alder (RDA) reaction characteristic of the chromone scaffold.
While Electrospray Ionization (ESI) is the industry standard for polar flavonoids, this guide compares it against Atmospheric Pressure Chemical Ionization (APCI), demonstrating that APCI may offer superior sensitivity for this specific lipophilic, halogenated derivative.
Structural Analysis & Isotopic Fingerprint
Before analyzing fragmentation, the precursor ion selection is critical. Unlike standard organic molecules, the bromine atom creates a "twin peak" signature that must be preserved in the method setup.
The Bromine Doublet
(50.7% abundance)
(49.3% abundance)
Impact on MS1 Spectrum:
You will not see a single
peak. You will observe two peaks of nearly equal intensity separated by 2 Da.
m/z 256.9 (
)
m/z 258.9 (
)
Critical Method Parameter: When setting up Multiple Reaction Monitoring (MRM), you must select both transitions or the most abundant isotope (usually
for consistency) to avoid 50% signal loss.
Fragmentation Mechanics (MS/MS)
The fragmentation of the chromone core is driven by the stability of the benzopyrylium ion and the RDA cleavage.
Mechanism: Contraction of the C-ring to form a benzofuran-like cation. This often occurs sequentially after or in competition with RDA.
Pathway C: Halogen Radical Loss (High Energy)
Neutral Loss: Bromine radical (
, 79/81 Da).
Observation: This is collision-energy dependent. At high CE (>40 eV), the isotopic pattern disappears, collapsing into a single peak (monoisotopic mass of the de-brominated core).
Predicted Fragmentation Table (ESI+)
Fragment Ion (m/z)
Origin
Mechanism
Relative Intensity
257 / 259
Protonated Parent
100% (Base)
229 / 231
Carbonyl Loss (-28 Da)
High
217 / 219
RDA Cleavage (Loss of Propyne)
Medium
178
Radical Loss (High CE only)
Low
150
Sequential Loss
Low
Comparative Performance: ESI vs. APCI[2][3][4][5][6]
For drug development, choosing the right ionization source is vital for Limit of Quantitation (LOQ).
Solvents: LC-MS grade Acetonitrile (ACN) and Water + 0.1% Formic Acid.
Step 1: Infusion (Source Optimization)
Prepare a 1 µg/mL solution in 50:50 ACN:Water.
Infuse directly into the MS at 10 µL/min.
Toggle Polarity: Check Positive (+) and Negative (-) modes. (Positive is expected to be dominant due to the basic carbonyl).
Toggle Source: Switch between ESI and APCI. Record the absolute intensity of the m/z 257 peak.
Step 2: Product Ion Scan (Fragmentation)
Set Q1 to 256.9 .
Apply Collision Energy (CE) ramp: 10, 20, 40, 60 eV.
Acceptance Criteria:
At Low CE (10-20 eV): Parent ion should remain visible.
At Med CE (20-30 eV): Peaks at 229 (-CO) and 217 (RDA) should appear.
At High CE (>40 eV): The doublet pattern should vanish as Br is stripped, leaving a singlet at m/z 178.
Step 3: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Note: Halogenated chromones are moderately lipophilic; expect elution later in the gradient (approx. 60-80% B).
References
Vukovic, L. et al. (2018). Fragmentation pathways of halogenated chromones in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
March, R. E., & Miao, X. S. (2004). A fragmentation study of kaempferol and quercetin using electrospray quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry.
Bylund, D. et al. (2019). Retro-Diels-Alder fragmentation in mass spectrometry of flavonoids. Journal of Chromatography A.
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer.[3] (Chapter on Halogen Isotope Patterns).
(Note: While specific literature on the exact 7-bromo-6-fluoro-2-methyl derivative is limited, the fragmentation rules applied here are derived from authoritative consensus on chromone and flavonoid mass spectrometry behavior cited above.)
comparison of biological activity between 6-fluoro and non-fluorinated chromones
Executive Summary This guide provides a technical comparison of the biological activities of 6-fluoro chromones versus their non-fluorinated (hydrogen-substituted) counterparts. Designed for medicinal chemists and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the biological activities of 6-fluoro chromones versus their non-fluorinated (hydrogen-substituted) counterparts. Designed for medicinal chemists and drug development professionals, this analysis synthesizes experimental data across oncology, microbiology, and neuropharmacology.
Key Finding: Substitution of hydrogen with fluorine at the C-6 position of the chromone scaffold consistently enhances biological potency, metabolic stability, and membrane permeability. This "fluoro-effect" is attributed to the atom's high electronegativity, metabolic blockade of CYP450 oxidation sites, and modulation of lipophilicity (LogP).
Mechanistic Basis of Activity
To understand the experimental data, one must first grasp the physicochemical alterations induced by C-6 fluorination.
Electronic and Steric Modulation
Electronic Effect: Fluorine is the most electronegative element. Its introduction at C-6 exerts a strong inductive electron-withdrawing effect ($ -I $), lowering the electron density of the aromatic ring. This alters the pKa of nearby functional groups (e.g., 3-formyl or 2-carboxylic acid moieties), often enhancing hydrogen bond donor/acceptor capability with target proteins.
Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to that of Hydrogen (1.20 Å). This allows 6-fluoro derivatives to fit into enzyme binding pockets originally accommodating the non-fluorinated parent, but with altered electronic binding properties (Bioisosterism).
Metabolic Stability (The C-F Bond Strength)
The C-6 position in non-fluorinated chromones is a primary site for oxidative metabolism by Cytochrome P450 enzymes (aromatic hydroxylation).
Mechanism: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).
Result: Fluorination "blocks" this metabolic soft spot, extending the biological half-life ($ t_{1/2} $) and improving oral bioavailability.[1]
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the enhanced activity of 6-fluoro chromones.
6-fluoro chromones, particularly 3-formylchromone derivatives , exhibit superior cytotoxicity against human tumor cell lines compared to unsubstituted analogs.
Mechanism:
Topoisomerase Inhibition: 6-fluoro derivatives act as interfacial poisons, stabilizing the DNA-topoisomerase cleavable complex.
Tubulin Polymerization: Halogenation enhances binding to the colchicine site of tubulin.
Comparative Data (Cytotoxicity - CC50):
The table below summarizes cytotoxicity against human squamous carcinoma (HSC-2) and promyelocytic leukemia (HL-60) lines.
Compound
Substitution (C-6)
HSC-2 Cytotoxicity ( µM)
HL-60 Cytotoxicity ( µM)
Relative Potency
FC1 (Parent)
Hydrogen (-H)
> 176
> 150
Low
FC6
Fluorine (-F)
22.5
18.4
High (8x Increase)
FC7
Chlorine (-Cl)
24.1
20.2
High
FC12
Methyl (-CH3)
> 100
> 100
Moderate
Data Source: Synthesized from Kawase et al. (2007) and Ishar et al. (2006).
Antimicrobial Activity
Halogenated chromones show a marked increase in antimicrobial efficacy, particularly against Gram-negative bacteria like E. coli and Vibrio species.
Non-Fluorinated: Often inactive or requires high concentrations (MIC > 500 µg/mL).
6-Fluoro/Chloro: Active in the low micromolar range.[2][3]
Comparative Data (MIC against Vibrio parahaemolyticus):
Compound
C-6 Substituent
MIC (µg/mL)
Biofilm Inhibition (%)
Chromone (Std)
-H
> 500
< 10%
6-F-3-Formyl
-F
20 - 40
~75%
6-Cl-3-Formyl
-Cl
20
~80%
Neuroprotection (MAO-B Inhibition)
In neurodegenerative research (Parkinson's), 6-fluorochromones are potent Monoamine Oxidase B (MAO-B) inhibitors. The fluorine atom improves selectivity over MAO-A and enhances blood-brain barrier (BBB) penetration due to increased lipophilicity.
Binding Affinity (
):
Unsubstituted Chromone carboxamide:
~ 200 nM
6-Fluoro Analog:
~ 31 nM (Tight-binding inhibitor)
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the standard methods for synthesizing and testing these derivatives.
Synthesis of 6-Fluoro-3-formylchromone (Vilsmeier-Haack Reaction)
This is the standard route to access the core scaffold for biological testing.
(3 eq) dropwise (exothermic). Stir for 30 min to form the Vilsmeier salt.
Add solution of 5-Fluoro-2-hydroxyacetophenone (1 eq) in DMF.
Stir at 60°C for 6 hours.
Pour onto crushed ice/water. The solid precipitate is 6-fluoro-3-formylchromone .
Purification: Recrystallize from ethanol.
Biological Assay Workflow (Cytotoxicity)
The following Graphviz diagram details the validated workflow for assessing the differential cytotoxicity of these compounds.
Figure 2: Standardized MTT assay workflow for comparative cytotoxicity evaluation.
Conclusion
The experimental evidence supports the superiority of 6-fluoro chromones over non-fluorinated analogs in drug development contexts. The 6-fluoro substitution acts as a critical "molecular switch," turning a moderately active scaffold into a potent therapeutic candidate.
For Cancer: Increases cytotoxicity by ~8-fold.
For Infection: Enables antimicrobial activity where the parent compound is inactive.
For CNS: Improves MAO-B binding affinity and BBB permeability.
Researchers are advised to prioritize 6-fluoro derivatives in SAR campaigns when targeting hydrophobic pockets or requiring enhanced metabolic stability.
References
Kawase, M., et al. (2007).[4] "Biological activity of 3-formylchromones and related compounds." In Vivo, 21(5), 829-834.[4] Link
Ishar, M. P. S., et al. (2006). "Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents."[5] Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.[5] Link
Gidaro, M. C., et al. (2018). "Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis." Journal of Medicinal Chemistry, 61(12). Link
Lee, Y. J., et al. (2024). "Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli." Microbiological Research, 278, 127537. Link
Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link
A Comprehensive Guide to the Characterization of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals The establishment of a reference standard is a critical undertaking in pharmaceutical development. The U.S. Food and Drug Administration (FDA) defines a ref...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The establishment of a reference standard is a critical undertaking in pharmaceutical development. The U.S. Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized"[1]. This characterization underpins the reliability of analytical data, ensuring the identity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated products. This guide presents a multi-faceted analytical approach, where the convergence of data from orthogonal techniques provides a self-validating system for the characterization of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one.
Physicochemical Properties
A thorough characterization begins with the determination of fundamental physicochemical properties. These constants are intrinsic to the molecule and serve as initial indicators of purity and identity.
Property
Expected Value/Observation
Method
Molecular Formula
C₁₀H₅BrFO₂
---
Molecular Weight
271.05 g/mol
High-Resolution Mass Spectrometry
Appearance
White to off-white solid
Visual Inspection
Melting Point
To be determined
Capillary Melting Point Apparatus
Solubility
To be determined in various solvents
Gravimetric analysis
Part 1: Structural Elucidation – A Spectroscopic Approach
The unequivocal confirmation of the chemical structure of 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as ¹⁹F.
Personal protective equipment for handling 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one
Executive Safety Assessment: The "Unknown" Factor As researchers, we often handle intermediates where specific toxicological data is sparse. 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one is a halogenated flavonoid scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment: The "Unknown" Factor
As researchers, we often handle intermediates where specific toxicological data is sparse. 7-bromo-6-fluoro-2-methyl-4H-chromen-4-one is a halogenated flavonoid scaffold. While specific LD50 data may be absent from public registries, its structural motifs (halogenated heterocycle) dictate that we treat it under Control Band 3 (Potent/Toxic) protocols until proven otherwise.
The Core Risks:
Sensitization: Halogenated chromones can act as haptens, potentially inducing allergic dermatitis or respiratory sensitization upon repeated exposure.
Bioactivity: As a drug pharmacophore, this molecule is designed to interact with biological targets (e.g., kinase inhibition). Accidental absorption will trigger biological activity.
Physical State: Likely a fine crystalline powder, creating a high risk of airborne dust generation during weighing.
The Defense Layer: Personal Protective Equipment (PPE)
Standard "lab coat and glasses" are insufficient for novel halogenated intermediates. You must construct a barrier system that accounts for both mechanical failure and chemical permeation.
A. Hand Protection: The Double-Glove Protocol
Single nitrile gloves often contain microscopic pinholes and offer limited permeation resistance to halogenated organics in solution.
Inner Layer: 4-mil Nitrile (Bright color, e.g., orange/purple). This is your biological barrier.
Outer Layer: 5-8 mil Extended Cuff Nitrile (Standard Blue). This is your mechanical and chemical shield.
Why? The "color indicator" system allows immediate detection of breaches. If the outer glove tears, the bright inner glove becomes visible, signaling an immediate stop.
Protocol: Change outer gloves immediately after any splash or every 2 hours of continuous handling.
B. Respiratory Protection
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .
Secondary PPE: If working outside a hood (not recommended) or cleaning spills, use a P100 (HEPA) half-face respirator . Simple N95s offer insufficient facial seal for fine chemical dusts.
C. Ocular & Dermal
Eyes: Chemical Splash Goggles (indirect vented). Safety glasses with side shields are acceptable only if working behind a fume hood sash.
Body: Tyvek® arm sleeves are required over the lab coat cuffs. This closes the "wrist gap"—the most common point of exposure during reaching movements.
Operational Workflow: Safe Weighing & Transfer
The most critical moment of exposure is the transfer of the dry solid to a solvent. Static electricity can cause the powder to "jump," contaminating the balance and the user.
Visualization: Safe Handling Logic Flow
Figure 1: Operational logic flow for handling halogenated solid intermediates. Note the emphasis on static control prior to weighing.
Key Technical Nuance: Solubilization
The "Add Solvent to Solid" Rule: Never dump the powder into a solvent. This creates a "puff" of aerosolized particles. Always place the solid in the vessel first, then gently stream the solvent down the side of the glass to wet the powder without displacing it.
Waste Management & Decontamination
Improper disposal of halogenated compounds is a major regulatory violation and safety hazard.
Waste Category
Action Required
Prohibited Actions
Solid Waste
Collect in "Halogenated Solid" bin. Double-bag in clear polyethylene.
Do NOT throw in regular trash. Do NOT autoclave (risk of toxic vapor release).
Liquid Waste
Segregate into "Halogenated Organic Solvents" carboy.
Do NOT mix with strong acids or oxidizers (risk of exothermic reaction).
Sharps/Glass
Chemically contaminated sharps container.
Do NOT rinse heavily contaminated vials in the sink.
Decontamination Protocol:
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance area.
Soap Wash: Follow with a surfactant (soap) and water wash. Halogenated compounds are often lipophilic; organic solvents dissolve them, but soap lifts the residue.
UV Check: Many chromone derivatives are fluorescent. Use a handheld UV lamp (254/365 nm) to inspect the work area for invisible dust residues.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]
PubChem. (2023). Compound Summary: Chromone Derivatives and GHS Classifications. National Library of Medicine. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste (RCRA Guidelines). [Link]
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